Cas no 851949-10-5 (ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-3,4-dihydro-4-oxo-, ethyl ester
- AB00670346-01
- ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- AKOS024590179
- ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- 851949-10-5
- F0641-0288
- ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
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- Inchi: 1S/C24H20FN3O4S/c1-4-32-24(31)20-18-12-33-22(26-21(29)15-10-13(2)9-14(3)11-15)19(18)23(30)28(27-20)17-7-5-16(25)6-8-17/h5-12H,4H2,1-3H3,(H,26,29)
- InChI Key: WDCSCBVKRJLSIV-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C2=C(NC(=O)C3=CC(C)=CC(C)=C3)SC=C12
Computed Properties
- Exact Mass: 465.11585546g/mol
- Monoisotopic Mass: 465.11585546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 791
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 116Ų
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- pka: 12.20±0.20(Predicted)
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0288-1mg |
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-10-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0641-0288-20mg |
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-10-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0641-0288-40mg |
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-10-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0641-0288-50mg |
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-10-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0288-75mg |
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-10-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0641-0288-15mg |
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-10-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0641-0288-5μmol |
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-10-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0288-3mg |
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-10-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0288-25mg |
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-10-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0288-4mg |
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-10-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
Additional information on ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
Introduction to Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate (CAS No. 851949-10-5)
Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate, identified by its CAS number 851949-10-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by a thieno[3,4-d]pyridazine core, which is a fused heterocyclic system consisting of a thiophene ring connected to a pyridazine ring. This unique structural motif contributes to the compound's unique chemical and biological properties. The presence of multiple substituents, including ethyl and amido groups, further enhances its potential as a pharmacophore in drug design.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential use in treating various diseases. The thieno[3,4-d]pyridazine scaffold has been extensively studied due to its ability to interact with biological targets in multiple ways. For instance, the amide functionality in this compound can form hydrogen bonds with polar residues in proteins, while the aromatic rings can engage in π-stacking interactions. These interactions are crucial for the binding affinity and specificity of drug molecules.
The synthesis of Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorophenyl group at the 3-position of the thieno[3,4-d]pyridazine ring is particularly important, as fluorine atoms are known to enhance metabolic stability and binding affinity. Additionally, the presence of two methyl groups at the 3,5 positions of the benzamide moiety further modulates the electronic properties of the molecule.
The pharmacological profile of this compound has been explored in several preclinical studies. Initial investigations have revealed that it exhibits inhibitory activity against various enzymes and receptors involved in disease pathways. For example, studies have shown that it can inhibit kinases and other enzymes that are implicated in cancer progression. The amide group and the fluorophenyl moiety play critical roles in mediating these interactions.
One of the most intriguing aspects of Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate is its potential as a lead compound for drug development. Its unique structural features make it a versatile scaffold that can be modified to improve its pharmacokinetic properties and target specificity. Researchers have been exploring various derivatives of this compound to optimize its biological activity while minimizing side effects.
The role of computational chemistry and molecular modeling has been instrumental in understanding the binding mechanisms of this compound. By using advanced computational methods, scientists can predict how this molecule interacts with biological targets at an atomic level. This information is crucial for designing more effective drugs with improved efficacy and safety profiles.
In conclusion, Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate (CAS No. 851949-10-5) represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure and promising biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing novel therapeutic strategies.
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